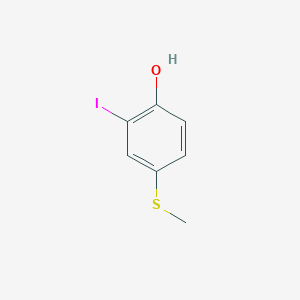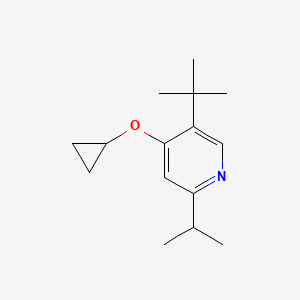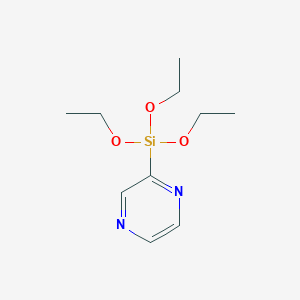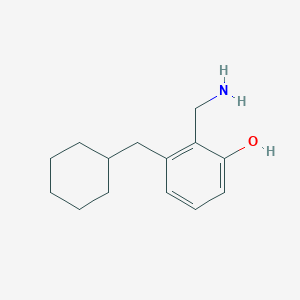
2-(Aminomethyl)-3-(cyclohexylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-(cyclohexylmethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a cyclohexylmethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(cyclohexylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(cyclohexylmethyl)phenol and formaldehyde.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3-(cyclohexylmethyl)phenol reacts with formaldehyde and ammonia or an amine to form the aminomethyl derivative.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-100°C. Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halogenated, or sulfonated phenolic compounds.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-(cyclohexylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
3-(Cyclohexylmethyl)phenol: Lacks the aminomethyl group, reducing its potential for hydrogen bonding.
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol: Similar structure but with different substitution pattern on the phenol ring.
Uniqueness
2-(Aminomethyl)-3-(cyclohexylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-13-12(7-4-8-14(13)16)9-11-5-2-1-3-6-11/h4,7-8,11,16H,1-3,5-6,9-10,15H2 |
Clé InChI |
IMFSHSMWEXCTMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C(=CC=C2)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


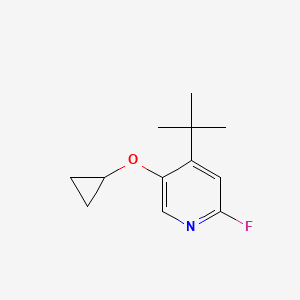
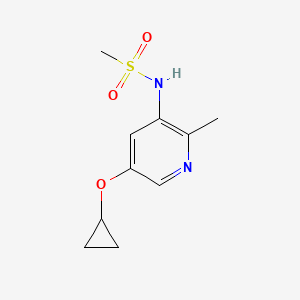
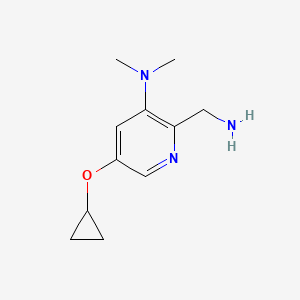
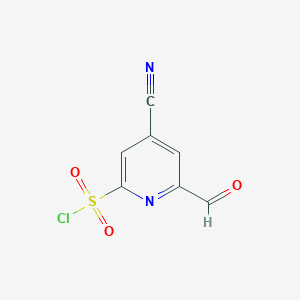


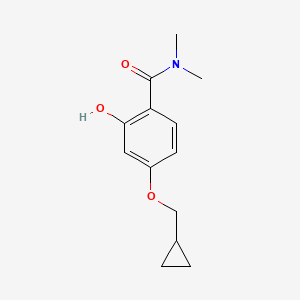
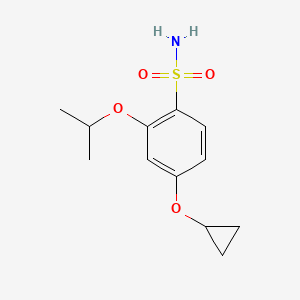
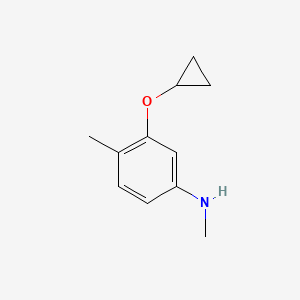
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

